Product packaging for Haloperidol Lactate(Cat. No.:CAS No. 53515-91-6)

Haloperidol Lactate

Cat. No.: B1257113
CAS No.: 53515-91-6
M. Wt: 465.9 g/mol
InChI Key: BVUSNQJCSYDJJG-UHFFFAOYSA-N
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Description

Haloperidol lactate is a salt form of the typical antipsychotic haloperidol, provided as a high-purity Active Pharmaceutical Ingredient (API) for research applications . As a first-generation butyrophenone derivative, it functions primarily as a potent dopamine D2 receptor antagonist . Its robust antagonism of dopamine receptors, particularly in the mesolimbic and mesocortical pathways of the brain, makes it an indispensable pharmacological tool for investigating the dopaminergic system . Researchers utilize this compound to study the pathophysiology and treatment of schizophrenia, focusing on the management of positive symptoms such as hallucinations and delusions . Its applications extend to preclinical models of Tourette's syndrome for studying tic suppression , and acute mania and agitation . Beyond psychiatric research, it is also used in studies related to intractable hiccups and chemotherapy-induced nausea and vomiting, leveraging its antiemetic properties . The compound has high lipophilicity and demonstrates significant distribution, with brain concentrations substantially higher than serum levels . It is metabolized primarily in the liver via the CYP3A4 and CYP2D6 enzymatic pathways, which is a critical consideration for drug interaction studies . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClFNO5 B1257113 Haloperidol Lactate CAS No. 53515-91-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53515-91-6

Molecular Formula

C24H29ClFNO5

Molecular Weight

465.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;2-hydroxypropanoic acid

InChI

InChI=1S/C21H23ClFNO2.C3H6O3/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;1-2(4)3(5)6/h3-10,26H,1-2,11-15H2;2,4H,1H3,(H,5,6)

InChI Key

BVUSNQJCSYDJJG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Haloperidol (B65202) Core Synthesis Pathways

The synthesis of the haloperidol molecule, chemically designated as 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one, is a multi-step process. nih.govnih.gov A key reaction in this pathway is the piperidyl alkylation. nih.govresearchgate.net This involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with a butyrophenone (B1668137) derivative. One common precursor for the butyrophenone portion is 4-chloro-1-(4-fluorophenyl)butan-1-one. mdpi.com This intermediate can be synthesized through various routes, including those starting from precursors like 1-chloro-4,4-dyhydroxy butyl amine. google.comgoogle.com

Another approach to the haloperidol core involves the use of organometallic reagents. For instance, the synthesis of haloperidol analogues has been achieved through the lithiation of an appropriately substituted bromobenzene, followed by a reaction with tert-butyl 4-oxopiperidine-1-carboxylate. worktribe.com Furthermore, a single-step synthesis of [18F]haloperidol has been developed using a chloro-precursor, highlighting the versatility of synthetic strategies. nih.gov

Lactate (B86563) Salt Formation Techniques

The conversion of haloperidol base to its lactate salt is a critical step in producing the injectable form of the drug. This process enhances the solubility of the otherwise poorly water-soluble haloperidol. mdpi.comresearchgate.net

pH Adjustment and Salt Crystallization

The formation of haloperidol lactate is achieved by reacting haloperidol with lactic acid. smolecule.com This acid-base reaction results in the formation of the lactate salt. A crucial aspect of this process is the adjustment of the solution's pH. For injectable formulations, the pH is typically adjusted to a range of 3.0 to 3.8. fda.govnih.govpfizer.com This acidic pH ensures the stability of the resulting salt solution. mdpi.com The process of crystallization of the salt from the solution is influenced by factors such as pH, temperature, and solvent composition, which must be carefully controlled to obtain a pure and stable product.

Solvent Systems for Lactate Formation

Water is a primary solvent used in the formation of this compound for injectable solutions. nih.govpfizer.com Lactic acid itself acts as a solubilizing agent for haloperidol. mdpi.comgoogle.com The final formulation often contains water for injection as the vehicle. nih.govpfizer.com Studies have shown that haloperidol is soluble in lactic acid solutions, which facilitates the formation of the lactate salt. mdpi.com The choice of solvent is critical for ensuring the stability of the final product. Haloperidol solutions containing lactic acid have been found to be stable for extended periods under appropriate storage conditions. mdpi.comresearchgate.net

Prodrug Design and Synthesis

To modify the pharmacokinetic properties of haloperidol, various prodrugs have been designed and synthesized. Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body through enzymatic or chemical processes. scielo.br

Ester Derivatives of Haloperidol (e.g., Ethanoate, Propanoate, Butanoate, Octanoate (B1194180), Decanoate)

A common strategy for creating haloperidol prodrugs is through esterification of the hydroxyl group on the piperidine (B6355638) ring. researchgate.net This has led to the synthesis of a range of ester derivatives, including haloperidol ethanoate (acetate), propanoate, butanoate, octanoate, and decanoate (B1226879). researchgate.netresearchgate.netnih.gov The synthesis of these esters typically involves reacting haloperidol with the corresponding acyl halide or anhydride. google.comgoogle.com For example, haloperidol acetate (B1210297) can be synthesized by reacting haloperidol with a reactive derivative of acetic acid, such as acetyl chloride or acetic anhydride. google.comgoogle.com The long-chain ester, haloperidol decanoate, is a well-known long-acting injectable antipsychotic. scielo.brhres.cainchem.orgwikipedia.org The synthesis of these esters has been confirmed through various analytical techniques, including 1H NMR, mass spectrometry, and elemental analysis. researchgate.netresearchgate.netingentaconnect.com

Enzymatic Hydrolysis Models for Prodrug Activation (e.g., Porcine Liver Esterase)

The activation of haloperidol ester prodrugs relies on their hydrolysis by esterase enzymes present in the body to release the active haloperidol. scielo.brinchem.org Porcine liver esterase (PLE) is frequently used as an in vitro model to study the hydrolysis of these prodrugs and predict their in vivo behavior. researchgate.netresearchgate.netingentaconnect.comresearchgate.netnih.gov

Research has shown that the rate of hydrolysis of haloperidol esters by PLE varies depending on the length of the ester chain. researchgate.netresearchgate.netingentaconnect.com In one study, the rate of hydrolysis for a series of haloperidol esters was determined, with the following order observed: octanoate > decanoate > butanoate > propanoate > ethanoate. researchgate.netingentaconnect.com Haloperidol octanoate exhibited the highest rate of hydrolysis in the presence of PLE. researchgate.netresearchgate.netingentaconnect.com This suggests that the chain length of the ester significantly influences the rate at which the active drug is released.

Molecular Pharmacological Mechanisms

Receptor Binding Kinetics and Affinities

The principal mechanism of action for haloperidol (B65202) is its strong and competitive antagonism of postsynaptic dopamine (B1211576) D2 receptors, particularly within the brain's mesolimbic and mesocortical pathways. drugbank.comdrugbank.comdrugs.com This blockade of D2 receptors is considered the cornerstone of its antipsychotic activity, effectively mitigating the hyperdopaminergic states thought to underlie psychotic symptoms. drugbank.comnih.govpatsnap.com The optimal therapeutic efficacy of antipsychotics is generally associated with a D2 receptor blockade in the range of 60% to 80%. drugbank.com

Haloperidol binds tightly to the D2 receptor, with reported high-affinity binding constants (Ki). nih.govdrugbank.com Research has demonstrated Ki values for haloperidol at the D2 receptor to be approximately 0.89 nM to 2.6 nM. nih.govresearchgate.net This high-affinity and tight binding characteristic distinguishes it from some newer antipsychotic agents. drugbank.com Positron emission tomography (PET) scan studies in humans have confirmed that haloperidol remains tightly bound to D2 receptors over extended periods. drugbank.com

Haloperidol also interacts with alpha-1 adrenergic receptors, acting as an antagonist. drugbank.comdrugs.compatsnap.com However, its binding affinity for these receptors is notably lower than its affinity for the dopamine D2 receptor. drugs.com This blockade of alpha-1 adrenergic receptors is a recognized component of its pharmacological profile. drugbank.com

Compared to its potent action on D2 receptors, haloperidol exhibits minimal binding affinity for muscarinic cholinergic and histaminergic (H1) receptors. drugbank.comdrugs.com This weak interaction means it has a low propensity to block these receptors, a feature that differentiates it from other antipsychotic medications that show strong anticholinergic or antihistaminergic activity. drugbank.comthecarlatreport.com

Table 1: Haloperidol Receptor Binding Affinities This table provides a summary of haloperidol's binding affinity for various neuroreceptors. Ki is the inhibition constant, representing the concentration of a drug that is required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity.

ReceptorBinding Affinity (Ki)Relative Affinity
Dopamine D20.89 - 2.6 nM nih.govresearchgate.netHigh nih.govdrugbank.com
Alpha-1 AdrenergicLower than D2 drugs.comLow to Moderate drugbank.comdrugs.com
Muscarinic Cholinergic (M1)Minimal drugs.comVery Low / Weak thecarlatreport.com
Histaminergic (H1)Minimal drugs.comVery Low / Weak thecarlatreport.com

Intracellular Signaling Pathway Modulation

The antagonism of the dopamine D2 receptor by haloperidol initiates a cascade of intracellular signaling events. nih.gov Blockade of D2 receptors, which are G protein-coupled receptors, leads to the modulation of downstream pathways. Research indicates that haloperidol's effects involve the recruitment and synergistic action of multiple signaling cascades, including the cAMP/PKA/DARPP-32 pathway and the mTOR pathway. nih.gov

Specifically, haloperidol promotes the phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) at the Thr34 residue. This phosphorylation is dependent on protein kinase A (PKA) and transforms DARPP-32 into a potent inhibitor of protein phosphatase 1 (PP-1). The inhibition of PP-1 subsequently prevents the dephosphorylation of various molecular targets, amplifying the downstream signaling effects. nih.gov Furthermore, the modulation of striatal neurons by haloperidol is not solely dependent on dopamine receptor blockade but also requires the coordinated activity of adenosine (B11128) A2a and glutamate (B1630785) NMDA receptors, highlighting a complex interplay of neurotransmitter systems in mediating its effects. nih.gov

Neurochemical Alterations in Preclinical Models

Preclinical studies using animal models have provided insights into the neurochemical and morphological changes induced by haloperidol administration. Chronic treatment with haloperidol has been shown to induce structural alterations in the brain. nih.govmdpi.com

In rat models, long-term administration of haloperidol resulted in an increased number of asymmetrical synapses that feature a perforated postsynaptic density (PSD) within the caudate nucleus. nih.gov This morphological change was accompanied by specific neurochemical alterations. These studies observed an increase in the activity of striatal calcium/calmodulin kinase II (CaMK II), an enzyme concentrated in the synaptic region. Concurrently, there was a decrease in the immuno-gold labeling for glutamate within the presynaptic nerve terminals of these synapses. nih.gov These findings suggest that haloperidol may enhance activity at excitatory synapses. nih.gov

Additionally, haloperidol treatment in preclinical models has been shown to rapidly and transiently induce the expression of immediate early genes (IEGs), such as cFos, Arc, and Zif268, within the striatum. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
Haloperidol lactate (B86563)
Haloperidol
Dopamine
Serotonin (B10506)
Glutamate
Adenosine

Preclinical Pharmacokinetics and Drug Disposition Studies

Absorption Mechanisms in In Vitro Systems and Animal Models

Haloperidol (B65202) is a lipophilic compound that is readily absorbed. pharmgkb.org Following oral administration, it is well-absorbed from the gastrointestinal tract. drugbank.com However, it undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability to a range of 40% to 75%. drugbank.compharmacompass.com In animal models and in vitro systems, the absorption half-life after oral administration has been determined to be approximately 0.37 hours. vt.edu

Intramuscular administration of haloperidol lactate (B86563) results in rapid absorption and higher bioavailability compared to the oral route. drugbank.com Peak plasma concentrations are typically reached within 20 to 33.8 minutes after intramuscular injection. drugbank.comnih.gov

Distribution Characteristics in Biological Tissues

Haloperidol's high lipophilicity influences its extensive distribution throughout the body. drugbank.comnih.gov It readily crosses the blood-brain barrier, leading to significantly higher concentrations in the brain compared to the serum. nih.govwikipedia.org This characteristic is consistent with its primary site of action as a central nervous system agent. The drug also crosses the placenta and is excreted in breast milk. dawalifesciences.com

Protein Binding Dynamics

Haloperidol is extensively bound to plasma proteins, with reported binding percentages ranging from approximately 88% to 93%. nih.govdawalifesciences.com This high degree of protein binding means that only a small fraction of the drug, the free fraction, is pharmacologically active. Studies have shown this free fraction to be between 7.5% and 11.6%. drugbank.com The extent of protein binding appears to be consistent across different populations, including healthy adults and elderly patients. drugbank.com

Interactive Table: Haloperidol Protein Binding

Parameter Value Reference
Plasma Protein Binding ~88-93% nih.govdawalifesciences.com

Volume of Distribution Studies

The volume of distribution (Vd) of haloperidol is large, reflecting its widespread distribution into tissues. Reported values for the apparent volume of distribution range from 8 to 21.7 L/kg. drugbank.comdawalifesciences.com In a study of psychotic patients, the volume of distribution at steady state (Vdss) was found to be 7.9 +/- 2.5 L/kg. nih.gov A population pharmacokinetic analysis in critically ill patients reported a large volume of distribution of 1490 L. mdpi.comresearchgate.net This high Vd is in line with the drug's lipophilic nature. drugbank.com

Interactive Table: Haloperidol Volume of Distribution

Population Apparent Vd (L/kg) Vdss (L/kg) Vd (L) Reference
General 9.5-21.7 drugbank.com
General 8-21 dawalifesciences.com
Psychotic Patients 7.9 ± 2.5 nih.gov

Biotransformation and Metabolic Pathways

Haloperidol is extensively metabolized in the liver, with only about 1% of the administered dose being excreted unchanged in the urine. drugbank.comwikipedia.org The primary metabolic pathways include glucuronidation, ketone reduction, and oxidative N-dealkylation. dawalifesciences.com

Oxidative N-Dealkylation

Oxidative N-dealkylation is a significant metabolic pathway for haloperidol. drugbank.com This process involves the cleavage of the bond between the piperidine (B6355638) nitrogen and the butyrophenone (B1668137) side chain, leading to the formation of p-fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine. pharmgkb.orgdrugbank.com The primary enzyme responsible for this reaction is cytochrome P450 3A4 (CYP3A4). nih.govnih.govnih.gov Studies have shown a significant correlation between CYP3A activity and the rate of N-dealkylation. nih.gov While CYP2D6 is also involved in haloperidol metabolism, CYP3A4 appears to be the major isoform in the N-dealkylation pathway. nih.gov This metabolic route accounts for approximately 20-30% of haloperidol's biotransformation. drugbank.com

Glucuronidation

Glucuronidation is the most prominent metabolic pathway for haloperidol, accounting for the largest portion of its hepatic clearance and representing 50% to 60% of its biotransformation. pharmgkb.orgdrugbank.comnih.gov This process involves the conjugation of haloperidol with glucuronic acid, forming haloperidol glucuronide, which is a major metabolite found in both plasma and urine. drugbank.combiosynth.com Studies with human liver microsomes have identified two glucuronide conjugates, with O-glucuronidation being the major reaction and N-glucuronidation occurring to a lesser extent. nih.gov

The O-glucuronidation of haloperidol is catalyzed by multiple UDP-glucuronosyltransferase (UGT) isoforms, primarily UGT2B7 (contributing approximately 70%), with smaller contributions from UGT1A9 (20%) and UGT1A4 (10%). pharmgkb.orgnih.gov Haloperidol N-glucuronidation is solely catalyzed by UGT1A4. nih.gov

Interactive Table: Enzymes in Haloperidol Glucuronidation

Glucuronidation Type Enzyme(s) Contribution Reference
O-glucuronidation UGT2B7, UGT1A9, UGT1A4 ~70%, ~20%, ~10% pharmgkb.orgnih.gov

Carbonyl Reduction

A key metabolic pathway for haloperidol is the reduction of its butyrophenone carbonyl group to form a carbinol, resulting in the metabolite known as reduced haloperidol or hydroxyhaloperidol. drugbank.commedcentral.comdrugs.comnih.gov This reaction is catalyzed by carbonyl reductase. drugbank.comresearchgate.netnih.gov The reduction pathway accounts for approximately 23% of haloperidol's biotransformation. drugbank.comeuropa.eu This conversion is a reversible process, with reduced haloperidol being oxidized back to the parent compound. nih.govinchem.org While reduced haloperidol is considered an active metabolite, its pharmacological activity is less than that of haloperidol. medcentral.cominchem.org In vitro studies have shown that there is relatively small variation in the carbonyl reduction pathway compared to CYP-mediated reactions. researchgate.netnih.govdrugbank.com

Role of Cytochrome P450 Enzymes (CYP3A4, CYP2D6)

The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP3A4 and CYP2D6, plays a significant role in the metabolism of haloperidol. drugbank.commedsafe.govt.nzdrugs.com

CYP3A4 is considered the major isoform responsible for the CYP-mediated oxidation of haloperidol in humans. drugbank.comnih.govdrugbank.com It is involved in the oxidative N-dealkylation of the piperidine nitrogen, the back-oxidation of reduced haloperidol to haloperidol, and the formation of pyridinium (B92312) metabolites. nih.govdrugbank.comacs.org The intrinsic clearances for these three reactions are of a similar magnitude, suggesting they are carried out by the same enzyme system. researchgate.netnih.govdrugbank.com In vitro studies using recombinant human cytochrome P450 enzymes confirmed that CYP3A4, along with CYP3A5 and CYP3A7, are the primary enzymes responsible for the formation of the pyridinium metabolite HPP+ from haloperidol and RHPP+ from reduced haloperidol. acs.org

CYP2D6 also contributes to the metabolism of haloperidol, although to a lesser extent than CYP3A4. medsafe.govt.nzeuropa.eudrugs.com Haloperidol itself acts as an inhibitor of CYP2D6. drugbank.comfda.gov The enzyme is involved in the oxidative metabolic pathway of haloperidol. inchem.org While in vitro studies with human liver microsomes have sometimes shown contradictory results, in vivo pharmacogenetic studies suggest that the metabolism and disposition of haloperidol can be influenced by the polymorphic activity of CYP2D6. nih.govdrugbank.comdrugbank.com

Role of UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is the most significant metabolic pathway for haloperidol, accounting for 50-60% of its intrinsic hepatic clearance. drugbank.comoup.compharmgkb.org This process, which makes the compound more water-soluble for excretion, is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netnih.govoup.com

In vitro studies have identified two glucuronide metabolites: a major O-glucuronide and a minor N-glucuronide. nih.gov

Haloperidol N-glucuronidation is solely catalyzed by UGT1A4 . nih.gov

Haloperidol O-glucuronidation is catalyzed by UGT1A4, UGT1A9, and UGT2B7 . nih.gov

Further research has estimated the relative contributions of these UGT isoforms to O-glucuronidation in human liver microsomes as follows:

UGT2B7: approximately 70% pharmgkb.orgnih.gov

UGT1A9: approximately 20% pharmgkb.orgnih.gov

UGT1A4: approximately 10% pharmgkb.orgnih.gov

The significant correlation between haloperidol O-glucuronidation and the probe activity for UGT2B7, along with inhibition by a UGT2B7 inhibitor, supports the primary role of this isoform. nih.gov In rats, UGT2B family enzymes, specifically UGT2B1 and UGT2B12, have been identified as responsible for haloperidol glucuronidation. nih.gov

Pharmacogenetic Influences on Metabolism (e.g., CYP2D6 Polymorphism in In Vitro Systems)

Genetic polymorphisms in the CYP2D6 gene can lead to significant interindividual variability in haloperidol metabolism and plasma concentrations. drugbank.comnih.gov Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their CYP2D6 genotype. pharmgkb.org

Poor Metabolizers (PMs): Reduced CYP2D6 enzyme activity in PMs can lead to decreased clearance and consequently increased plasma concentrations of haloperidol. drugbank.comdrugs.com The Royal Dutch Pharmacists Association recommends a 50% reduction of the initial haloperidol dose for CYP2D6 PMs or selecting an alternative drug. pharmgkb.org

Ultrarapid Metabolizers (UMs): Increased CYP2D6 metabolic capacity in UMs may result in lower plasma concentrations of haloperidol and its active metabolite, reduced haloperidol. pharmgkb.org

While in vivo studies have demonstrated a correlation between CYP2D6 genotype and haloperidol pharmacokinetics, some in vitro studies using human liver microsomes and drug interaction studies have produced conflicting findings. nih.govdrugbank.comdrugbank.com These discrepancies may be explained by interethnic differences and other pharmacogenetic factors. nih.govdrugbank.comdrugbank.com For instance, one study found that debrisoquine (B72478) metabolic ratio (a marker for CYP2D6 activity) correlated with haloperidol dose and plasma concentration, yet the CYP2D6 genotype itself was not directly related to these parameters in the studied patients. thieme-connect.com Another prospective study showed that reduced haloperidol trough levels and total haloperidol clearance were significantly correlated with the number of active CYP2D6 genes. researchgate.net

Excretion Pathways and Metabolite Profiling

Haloperidol is extensively metabolized, with the resulting metabolites being excreted through both urine and feces. inchem.orghres.capom.go.id Approximately 30-40% of a single dose is excreted in the urine, and about 15-20% is eliminated in the feces via biliary excretion. drugbank.cominchem.orgpom.go.id Only a very small fraction (about 1%) of the administered dose is excreted as unchanged haloperidol in the urine. drugbank.comresearchgate.netinchem.org

The primary metabolites of haloperidol identified in humans include:

Reduced haloperidol (Hydroxyhaloperidol): Formed via carbonyl reduction. drugbank.commedcentral.com

Haloperidol glucuronide: The major metabolite, formed through glucuronidation. drugbank.compharmgkb.org It is a major metabolite found in both plasma and urine. drugbank.com In plasma, its concentration is the highest among all metabolites. drugbank.com

Reduced haloperidol glucuronide: Also present in plasma. drugbank.com

p-Fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine: Formed through oxidative N-dealkylation. drugbank.commedcentral.comdrugs.com

Pyridinium metabolites: Potentially neurotoxic metabolites formed through CYP450-mediated oxidation. drugbank.comacs.org

A study using thin-layer chromatography identified three distinct metabolites in plasma samples, designated as metabolite I, II, and III, in addition to the parent drug. akjournals.com Another study was able to identify and quantify haloperidol and its metabolite, reduced haloperidol, in a saponified brain specimen that had been immersed in seawater for over a decade. nih.gov Untargeted metabolomics analysis of brain microvascular endothelial cells exposed to high-dose haloperidol identified 62 significant metabolites and revealed impacts on several metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and the citrate (B86180) cycle. farmaciajournal.com

Analytical and Bioanalytical Methodologies for Haloperidol Lactate Research

Chromatographic Techniques

Chromatographic techniques are widely employed due to their high separation efficiency and sensitivity, making them ideal for the analysis of haloperidol (B65202) lactate (B86563) and its potential degradation products.

HPLC is a cornerstone analytical technique for haloperidol lactate, offering precise and accurate quantification. It is frequently used for stability studies and the determination of the drug in various formulations mdpi.comresearchgate.net.

HPLC methods for this compound are rigorously developed and validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their accuracy, reliability, and suitability for their intended purpose mdpi.comresearchgate.netomicsonline.orgscielo.brscielo.brresearchgate.net. Validation parameters typically include linearity, precision, accuracy, reproducibility, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netomicsonline.orgscielo.brscielo.brresearchgate.net.

For instance, a validated HPLC method for haloperidol demonstrated excellent linearity within a concentration range of 1 to 50 µg/mL, with a correlation coefficient (R²) of 0.999 mdpi.comresearchgate.net. Another method reported linearity in the range of 1-60 µg/mL with an R² of 0.9995, and recovery rates between 99.55% and 100.42% omicsonline.orgscielo.br. Precision, expressed as relative standard deviation (RSD), was often reported below 2% for both repeatability (intraday) and intermediate precision (interday) mdpi.comscielo.brscielo.br. LOD and LOQ values were found to be as low as 0.045 µg/mL and 0.135 µg/mL, respectively, for certain methods researchgate.netomicsonline.orgresearchgate.net.

Table 1: Summary of HPLC Method Validation Parameters for Haloperidol

Validation ParameterRange/ValueReference
Linearity (µg/mL)1-50 mdpi.comresearchgate.net
Linearity (µg/mL)1-60 researchgate.netomicsonline.orgresearchgate.net
Linearity (µg/mL)1-16 scielo.brscielo.brresearchgate.net
0.999 mdpi.comresearchgate.net
0.9995 omicsonline.orgscielo.br
Precision (RSD%)< 2 mdpi.comscielo.brscielo.br
Accuracy (Recovery%)99.55-100.42 omicsonline.orgscielo.br
LOD (µg/mL)0.045 researchgate.netomicsonline.orgresearchgate.net
LOQ (µg/mL)0.135 researchgate.netomicsonline.orgresearchgate.net

Mobile phase composition is critical for achieving optimal separation and detection of haloperidol and its related compounds. Various mobile phase systems have been optimized for HPLC analysis.

One common mobile phase consists of methanol (B129727) and a phosphate (B84403) buffer (e.g., pH 9.8) in a 90:10 (v/v) ratio, often used with isocratic elution mdpi.comresearchgate.netresearchgate.net. This composition has been shown to provide superior peak resolution and effective separation of degradation products mdpi.com. Another reported mobile phase for haloperidol analysis in solid lipid nanoparticles includes 100 mM/L potassium dihydrogen phosphate–acetonitrile-TEA (10:90:0.1, v/v/v), with the pH adjusted to 3.5 using o-phosphoric acid researchgate.netresearchgate.net. For HPTLC, a mixture of acetone/chloroform/n-butanol/glacial acetic acid/water (5:10:10:2.5:2.5, v/v/v/v/v) has been successfully employed researchgate.netnih.govresearchgate.net.

Table 2: Examples of Mobile Phase Compositions for this compound Analysis

TechniqueMobile Phase CompositionRatio (v/v)pH (if specified)Reference
HPLCMethanol / Phosphate buffer90:109.8 mdpi.comresearchgate.netresearchgate.net
HPLCPotassium dihydrogen phosphate / Acetonitrile / TEA10:90:0.13.5 researchgate.netresearchgate.net
HPTLCAcetone / Chloroform / n-butanol / Glacial acetic acid / Water5:10:10:2.5:2.5Not specified researchgate.netnih.govresearchgate.net

Reversed-phase C-18 columns are predominantly used for the chromatographic separation of this compound due to their suitability for hydrophobic and moderately polar compounds mdpi.comresearchgate.netresearchgate.netwaters.com. Specific examples include C18 columns (e.g., 250 × 4.6 mm, 5 μm) mdpi.com and µBondapak C18 columns, which are general-purpose silica-based reversed-phase C18 columns based on 10 µm particle technology waters.commtc-usa.com. These columns offer consistent retention and sharp peak shapes, making them reliable for robust and reproducible separations waters.com. While C-18 is common, other phases like C8, phenyl, and HILIC are also available for different selectivities, though C-18 remains a primary choice for haloperidol lcms.cz.

Ultraviolet-Visible (UV-Vis) spectrophotometry and Diode Array Detection (DAD) are common detection methods in HPLC for this compound. Haloperidol has a characteristic maximum absorption wavelength (λmax) at which it is monitored. For instance, analyses are frequently carried out at 248 nm mdpi.com or 254 nm researchgate.netnih.govresearchgate.net. DAD detectors are particularly useful as they allow for the acquisition of full UV spectra, aiding in peak purity assessment and identification of degradation products nih.gov. Spectrophotometric methods have also been developed for haloperidol, often based on the formation of ion-pair complexes, with absorbance measured at wavelengths such as 420 nm, 510 nm, 531 nm, or 626 nm, depending on the complexing agent researchgate.netsciencescholar.us.

HPTLC is another valuable chromatographic technique for analyzing this compound, particularly in stability studies and for quantitative analysis in formulations researchgate.netnih.govresearchgate.net. It offers advantages such as simultaneous analysis of multiple samples and lower solvent consumption.

For HPTLC, precoated silica (B1680970) gel F 254 plates are typically used as the stationary phase researchgate.netnih.govresearchgate.net. A common mobile phase for this compound in HPTLC is a mixture of acetone/chloroform/n-butanol/glacial acetic acid/water (5:10:10:2.5:2.5, v/v/v/v/v) researchgate.netnih.govresearchgate.net. Quantitative analyses are often performed densitometrically at a wavelength of 254 nm researchgate.netnih.govresearchgate.net. HPTLC methods have demonstrated good linearity (e.g., r = 0.999 over a range of 10-100 ng/µL), selectivity, precision (RSD = 1.92%), and accuracy (recoveries from 98.59% to 101.90%) researchgate.netnih.govresearchgate.net.

Table 3: HPTLC Method Parameters for this compound

ParameterValue/DescriptionReference
Stationary PhasePrecoated silica gel F 254 HPTLC plates researchgate.netnih.govresearchgate.net
Mobile PhaseAcetone/Chloroform/n-butanol/Glacial acetic acid/Water researchgate.netnih.govresearchgate.net
Mobile Phase Ratio (v/v)5:10:10:2.5:2.5 researchgate.netnih.govresearchgate.net
Detection Wavelength254 nm researchgate.netnih.govresearchgate.net
Linearity (ng/µL)10-100 researchgate.net
Correlation Coefficient (r)0.999 researchgate.netnih.govresearchgate.net
Precision (RSD%)1.92% nih.govresearchgate.net
Accuracy (Recovery%)98.59-101.90% nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques

Spectroscopic methods are fundamental in the characterization and quantification of this compound, offering insights into its molecular structure, purity, and interactions.

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a widely utilized technique for the quantitative determination of this compound due to its simplicity, cost-effectiveness, and reliability. This method relies on the absorption of ultraviolet or visible light by the compound at specific wavelengths.

Studies have reported that haloperidol exhibits a maximum absorbance wavelength (λmax) around 248 nm when dissolved in a 1% lactic acid solution within the 200 to 400 nm range. mdpi.com Other research has also identified a similar λmax at 247.5 nm in a phosphate buffer (pH 7.4). researchgate.net The linearity of the calibration curve for haloperidol has been confirmed over various concentration ranges, such as 1 to 50 µg/mL with a correlation coefficient (R²) of 0.999 mdpi.commdpi.com and 2 to 20 µg/mL. researchgate.net This linearity indicates the method's suitability for accurate quantification.

UV-Vis spectrophotometry has been employed in stability studies of haloperidol solutions. For instance, a colorimetric method based on the reaction between methyl orange and haloperidol was used to investigate the stability of haloperidol in aqueous solutions containing 1% lactic acid, with or without 0.1% methyl paraben. researchgate.net Samples stored at various temperatures (25, 37, 50, 80, and 110°C) for up to 9 months were analyzed, and the shelf-life of these solutions was estimated to be at least 4 years. researchgate.net

Table 1: Reported UV-Vis Spectrophotometric Parameters for this compound

ParameterValueSolvent/MediumReference
Maximum Absorbance (λmax)248 nm1% Lactic Acid Solution mdpi.com
Maximum Absorbance (λmax)247.5 nmPhosphate Buffer (pH 7.4) researchgate.net
Linear Range1 – 50 µg/mLMethanol/Phosphate Buffer mdpi.commdpi.com
Linear Range2 – 20 µg/mLPhosphate Buffer (pH 7.4) researchgate.net
Correlation Coefficient (R²)0.999Methanol/Phosphate Buffer mdpi.commdpi.com

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the molecular structure of this compound. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies, resulting in a unique spectral "fingerprint."

FT-IR spectral analysis has been applied in the development and characterization of this compound formulations, such as transdermal patches. asiapharmaceutics.infoasiapharmaceutics.info Researchers have utilized FT-IR to examine the prepared films, providing insights into the interactions between this compound and the polymeric components (e.g., ethyl cellulose (B213188) and polyvinyl pyrrolidone) used in the patches. asiapharmaceutics.info These studies help confirm the presence of the drug within the formulation and assess any potential chemical interactions or changes in its state. The technique is also valuable for quality control and for identifying the pure compound. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton Nuclear Magnetic Resonance (¹H NMR), is indispensable for elucidating the detailed molecular structure of this compound. It provides information on the number and type of hydrogen atoms in a molecule and their local chemical environment.

For haloperidol (the base compound of this compound), ¹H NMR spectra have been recorded, for instance, at 400 MHz in DMSO-d6 solvent. nih.govhmdb.cachemicalbook.com Key chemical shifts (in ppm) and their relative intensities provide a unique signature for the molecule. For example, reported shifts include signals around 8.07 ppm, 7.37 ppm, 2.38 ppm, and 1.46 ppm, among others. nih.gov These peaks correspond to specific protons within the haloperidol structure, such as those on the aromatic rings, the piperidine (B6355638) ring, and the butyrophenone (B1668137) chain.

In studies involving haloperidol and its interactions with other molecules, such as calixarenes, ¹H NMR spectroscopy has been used to observe changes in chemical shifts, indicating the formation of complexes. For instance, in an equimolar mixture of a calix asiapharmaceutics.inforesorcinol (VC10) and haloperidol, new signals or shifts in existing signals (e.g., in the 6.85-7.71 ppm region and a broad peak in the 2.39-2.90 ppm region) were observed compared to the spectrum of pure VC10, suggesting complex formation. nih.gov

Table 2: Example ¹H NMR Spectral Data for Haloperidol (400 MHz, DMSO-d6)

Shift (ppm)Relative Intensity
8.07122, 311, 341
7.37991, 838
2.38172
2.98457
1.46166
4.85500
1.87173
2.33216
1.49213
2.36463
8.11287
7.33315
1.83166
7.38205
8.10114
1.85254

(Note: Data derived from a comprehensive list of shifts and intensities for haloperidol. nih.gov)

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used for the identification, quantification, and structural elucidation of this compound and its degradation products. It works by measuring the mass-to-charge ratio (m/z) of ions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is frequently employed for comprehensive stability analysis. mdpi.comresearchgate.netresearchgate.net This hyphenated technique allows for the separation of haloperidol from its degradation products before their individual mass spectral analysis. LC-MS/MS analysis has revealed distinct m/z values and fragmentation spectra for haloperidol and its degradation by-products, which can form under various stress conditions (e.g., acidic, alkaline, photolytic). mdpi.comresearchgate.netresearchgate.net For instance, under acidic stress, degradation product [A] was detected with a significant signal at m/z = 411, along with a key fragment. mdpi.com Under basic conditions, degradation product [D] showed a signal at m/z = 392 with a fundamental fragment at m/z = 363.1, while degradation product [B] displayed a signal at m/z = 476. mdpi.com Photolytic stress also led to the formation of degradation product [B] at m/z = 476. mdpi.com These detailed fragmentation patterns are crucial for identifying unknown impurities and understanding degradation pathways. mdpi.comresearchgate.net

Table 3: Reported Mass Spectrometry Data for Haloperidol Degradation Products

Stress ConditionDegradation Productm/z ValueKey Fragment (m/z)Reference
Acidic[A]411- mdpi.com
Basic[D]392363.1 mdpi.com
Basic[B]476- mdpi.com
Photolytic[B]476- mdpi.com

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the chemical bonds and molecular structure of a sample. It is particularly useful for visualization and non-destructive quantification of active pharmaceutical ingredients (APIs) in various formulations.

Raman spectroscopy, often combined with Raman chemical imaging (RCI), has been investigated for the visualization and quantification of inkjet-printed pharmaceuticals, using haloperidol as a model API. researchgate.netresearchgate.net This technique allows for the mapping of the drug's distribution on different substrates, such as inorganic compacts, dry foam, and paracetamol tablets. researchgate.netresearchgate.net

Quantitative models for haloperidol content have been established using Raman spectroscopy combined with partial least squares (PLS) regression. researchgate.netresearchgate.net Good prediction accuracy for haloperidol content was achieved, particularly for inorganic compacts. researchgate.netresearchgate.net Raman spectroscopy's ability to provide rapid physicochemical data makes it a valuable tool for in-line monitoring and quality control of personalized medicine manufacturing. researchgate.netresearchgate.netamericanpharmaceuticalreview.comsigmaaldrich.com It offers advantages over other spectroscopies for bioprocess monitoring due to its sensitivity to carbon-carbon bonds and its ability to provide quantitative and descriptive biochemical data. americanpharmaceuticalreview.com

Thermal Analysis Methods

Thermal analysis methods measure the physical and chemical properties of materials as a function of temperature. For this compound, these techniques are crucial for assessing thermal stability, purity, and understanding phase transitions.

The most commonly used thermal analysis methods in pharmaceutical studies include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA). mdpi.comresearchgate.netresearchgate.netmdpi.com These techniques require small sample amounts and offer rapid measurement processes. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature, providing information on thermal stability and decomposition processes. mdpi.comopenaccessjournals.com For haloperidol, TGA studies have shown that the compound remains stable up to approximately 230 °C, with no significant mass loss observed within this range. mdpi.com Beyond this temperature, haloperidol undergoes thermal degradation, typically through a single-step mechanism, with complete decomposition occurring around 341.5 °C, leaving minimal residual mass. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and glass transitions. mdpi.comopenaccessjournals.com DSC thermograms for haloperidol reveal a distinct melting point (endothermic peak) at approximately 149.5 °C. mdpi.comresearchgate.netresearchgate.net This melting point is indicative of the transition from solid to liquid phase without decomposition. mdpi.com The heat of fusion associated with this melting process has been reported as 151.69 J/g. mdpi.com

Differential Thermal Analysis (DTA) is similar to DSC, measuring the temperature difference between a sample and a reference as they are heated, indicating endothermic or exothermic processes. researchgate.netresearchgate.net

Combined thermal analysis techniques, such as TGA-DSC, allow for simultaneous measurement of mass changes and heat flow, providing a more comprehensive view of thermal events and confirming the thermal stability and degradation behavior of haloperidol. mdpi.comresearchgate.netmdpi.comopenaccessjournals.com These analyses are critical for understanding the degradation behavior of haloperidol and have significant implications for its pharmaceutical quality and integrity under various environmental conditions. mdpi.comresearchgate.netresearchgate.net

Table 4: Reported Thermal Analysis Data for Haloperidol

TechniqueParameterValueNotesReference
TGAThermal StabilityUp to ~230 °CNo mass loss mdpi.com
TGAComplete Decomposition~341.5 °CSingle-step mechanism mdpi.com
DSCMelting Point~149.5 °CEndothermic peak, solid-to-liquid transition mdpi.comresearchgate.netresearchgate.net
DSCHeat of Fusion151.69 J/gAssociated with melting mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time. It is widely employed to evaluate the thermal stability and decomposition characteristics of materials. For haloperidol, TGA studies have provided valuable data regarding its thermal degradation profile.

Research indicates that haloperidol exhibits robust thermal stability, showing no significant mass loss when heated up to approximately 230 °C. mdpi.com Beyond this temperature, haloperidol undergoes thermal degradation through a single-step mechanism. mdpi.com Complete decomposition of the compound is observed at 341.5 °C, with a residual mass of approximately 1%. mdpi.com These findings from TGA, often conducted in conjunction with other thermal analyses, offer crucial insights into the degradation behavior of haloperidol, which has significant implications for its pharmaceutical quality and integrity under various environmental conditions. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Table 1: Thermal Degradation Characteristics of Haloperidol via TGA

ParameterValueConditionsSource
Stability RangeUp to 230 °CNitrogen atmosphere, 5 °C/min heating rate mdpi.com
Decomposition MechanismSingle-stepBeyond 230 °C mdpi.com
Complete Decomposition341.5 °CNitrogen atmosphere, 5 °C/min heating rate mdpi.com
Residual Mass at 341.5 °CApproximately 1%Nitrogen atmosphere, 5 °C/min heating rate mdpi.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is pivotal for characterizing thermally induced phase changes, such as melting, crystallization, and glass transitions. doi.orgnih.gov

For haloperidol, DSC thermograms have provided clear evidence of its thermal properties. A distinct endothermic peak, corresponding to its melting point, is observed at approximately 149.5 °C (or 150 °C). mdpi.comresearchgate.netresearchgate.netresearchgate.net This peak signifies the transition of the compound from a solid to a liquid form without undergoing decomposition. mdpi.com The heat of fusion associated with this melting process at 149.5 °C has been reported as 151.69 J/g. mdpi.com Combined with TGA, DSC data contributes significantly to understanding the thermal stability and degradation behavior of haloperidol, which is directly relevant to the stability of its salt form, this compound. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Table 2: Thermal Properties of Haloperidol via DSC

PropertyValueConditionsSource
Melting Point149.5 °C (approx. 150 °C)Nitrogen atmosphere, 5 °C/min heating rate mdpi.comresearchgate.netresearchgate.netresearchgate.net
Heat of Fusion151.69 J/gAt 149.5 °C mdpi.com
Transition TypeSolid-to-liquidMelting without decomposition mdpi.com

Bioanalytical Sample Preparation and Extraction Techniques

Bioanalytical sample preparation is a crucial and often rate-limiting step in the analysis of pharmaceutical compounds in biological matrices. irjmets.comnih.govresearchgate.netmdpi.com The primary goals are to extract target analytes from complex biological samples (e.g., plasma, urine, blood) and remove interfering endogenous components, while also achieving preconcentration, especially for analytes present at low concentrations. irjmets.comnih.govresearchgate.net Recent advancements in this field have focused on miniaturization, automation, and the development of more environmentally friendly and efficient techniques. irjmets.comnih.govmdpi.comresearchgate.netresearchgate.net

Sorbent-Based Microextraction

Sorbent-based microextraction (SBME) techniques represent a significant advancement in sample preparation, offering advantages such as reduced solvent consumption, minimized sample volumes, fewer processing steps, and decreased waste generation. mdpi.commdpi.com These techniques rely on the selective adsorption of analytes onto a sorbent material.

One prominent SBME technique is Solid-Phase Microextraction (SPME), which integrates sampling, preconcentration, and extraction into a single, streamlined step. irjmets.comnih.govresearchgate.net SPME is characterized by its simple and rapid operation, high precision, and enhanced sample cleanup. irjmets.comnih.gov Another notable SBME approach is Microextraction by Packed Sorbent (MEPS), a miniaturized version of conventional solid-phase extraction (SPE). mdpi.commdpi.com In MEPS, a small amount of sorbent (typically 1–4 mg) is packed directly into a micro-syringe needle. This configuration allows for a two-directional flow, enabling repeated extraction steps and improving the contact between the sample and the sorbent, thereby enhancing extraction efficiency. mdpi.commdpi.com While specific direct applications of these exact SBME methods for this compound are not detailed in the provided literature, related microextraction techniques, such as electromembrane extraction (EME), have been successfully employed for the separation and analysis of antipsychotic drugs, including haloperidol, in complex biological matrices like whole blood and urine. irjmets.comnih.gov

Direct Immersion-Single Drop Microextraction

Single-Drop Microextraction (SDME) is a miniaturized liquid-phase microextraction technique that offers a cost-effective and environmentally friendly alternative to traditional extraction methods. irjmets.comresearchgate.netnih.gov In SDME, a microdrop (typically 1–10 µL) of an immiscible organic solvent is suspended within the sample matrix. irjmets.comresearchgate.netcore.ac.uk

Direct Immersion-Single Drop Microextraction (DI-SDME) is a mode of SDME where the solvent microdrop is directly immersed into the aqueous sample solution. irjmets.comnih.govcore.ac.uksigmaaldrich.com This technique is particularly effective for extracting polar analytes that are highly soluble in various sample matrices. sigmaaldrich.com The analytes diffuse from the aqueous sample into the organic microdrop, which is then retracted and analyzed. While the general principles and advantages of DI-SDME are well-established for various analytes, specific detailed research findings on its direct application for this compound were not extensively covered in the provided search results. However, its fundamental characteristics make it a viable candidate for the development of new bioanalytical methods for such compounds.

Hollow Fiber Liquid-Phase Microextraction

Hollow Fiber Liquid-Phase Microextraction (HF-LPME) is a highly promising microextraction technique that involves containing a small volume of extraction solvent (e.g., 10–20 µL) within the lumen of a hydrophobic porous hollow fiber. irjmets.comresearchgate.netnih.govmdpi.com This technique is recognized for its efficiency, selectivity, and cost-effectiveness in the extraction and pre-concentration of pharmaceuticals from diverse sample types, including physiological solutions, urine, and dried blood spot (DBS) samples. nih.govmdpi.com

HF-LPME can be configured in two main modes:

Two-phase HF-LPME: In this setup, a lipophilic organic phase impregnates the pores of the hollow fiber and also fills its lumen, serving as the acceptor phase. mdpi.com

Three-phase HF-LPME: Here, the lipophilic organic phase is confined to the pores of the hollow fiber, while an aqueous acceptor phase occupies the lumen. mdpi.com

Research has demonstrated the successful application of HF-LPME coupled with capillary electrophoresis (CE) for the direct determination of basic drugs, including haloperidol, in complex biological samples such as physiological solutions, urine, and DBS. nih.gov This method has shown excellent analytical performance, with linearity (R² ≥ 0.9977) over two orders of magnitude, extraction recoveries ranging from 34% to 76%, and enrichment factors between 37 and 84. nih.gov The limits of detection (LODs) achieved for haloperidol using this HF-LPME-CE method were in the range of 0.7–1.55 µg/L. nih.gov

Kinetic studies on HF-LPME for basic drugs like haloperidol reveal that the extraction process involves passive diffusion of analytes from an alkaline sample (donor phase) across a supported liquid membrane (SLM) into an acidic acceptor solution. nih.gov The mass transfer across the SLM has been identified as the rate-limiting step in this extraction mechanism. nih.gov

Table 3: Analytical Performance of HF-LPME for Haloperidol

ParameterValueConditions/ContextSource
Linearity (R²)≥ 0.9977Over 2 orders of magnitude nih.gov
Extraction Recovery34% - 76%For model basic drugs including haloperidol nih.gov
Enrichment Factor37 - 84For model basic drugs including haloperidol nih.gov
Limits of Detection (LOD)0.7 - 1.55 µg/LFor haloperidol in physiological solutions, urine, and DBS samples nih.gov
Rate-limiting stepMass transfer across Supported Liquid Membrane (SLM)Passive diffusion from alkaline to acidic solution nih.gov

Chemical Stability and Degradation Pathways

Forced Degradation Studies

Forced degradation studies are designed to expose a drug substance to exaggerated conditions to induce degradation, typically aiming for a degradation rate of 5–20% mdpi.comresearchgate.net. These studies help in understanding the degradation kinetics and identifying potential degradation products.

Table 1: Summary of Forced Degradation Conditions and General Observations for Haloperidol (B65202)

Stress ConditionTemperatureDurationSpecific Agents/ConditionsGeneral ObservationReference
Acidic Hydrolysis70 °C7 daysControlled pHSignificant degradation observed, forming DPA, DPB, DPC. mdpi.comresearchgate.net
Alkaline Hydrolysis70 °C7 daysControlled pHSignificant degradation observed, forming DPB, DPC, DPD. mdpi.comresearchgate.net
Oxidative Degradation60 °C7 days0.3% and 3% v/v H₂O₂Degradation products formed, vulnerability to oxidation. mdpi.comresearchgate.netmdpi.com
Photolytic DegradationAmbient / UV48 hUV light (270 nm, 20 mW/cm²), Natural daylightSignificant degradation, especially in solution; powder form more robust. mdpi.comresearchgate.netmdpi.com
Thermal Degradation60 °C, 80 °C15 daysDry heatDegradation observed at higher temperatures; stable up to ~230 °C. mdpi.comresearchgate.net

Haloperidol lactate (B86563) undergoes significant degradation in acidic environments mdpi.comresearchgate.net. Studies have shown that acidic hydrolysis, typically performed at 70 °C under controlled pH conditions for 7 days, leads to the formation of multiple degradation by-products mdpi.comresearchgate.net. Specifically, degradation products DPA, DPB, and DPC have been identified under acidic stress mdpi.com. Despite this, haloperidol solutions formulated with lactic acid at pH 3 have demonstrated considerable stability, remaining stable for up to 5 years at room temperature, 2 years at 40 °C, and 6 months at 60 °C mdpi.com.

Similar to acidic conditions, haloperidol lactate exhibits significant degradation under alkaline hydrolysis mdpi.comresearchgate.net. When subjected to controlled pH alkaline conditions at 70 °C for 7 days, haloperidol degrades, resulting in the formation of degradation products DPB, DPC, and DPD mdpi.comresearchgate.net.

The oxidative stability of this compound has been investigated using hydrogen peroxide as a stress agent. Studies involving exposure to 0.3% and 3% v/v H₂O₂ at 60 °C for 7 days have indicated the formation of degradation products, confirming its vulnerability to oxidation mdpi.comresearchgate.netmdpi.com. While some reports suggest robust stability under oxidative conditions for liquid haloperidol samples, others highlight degradation mdpi.comresearchgate.netmdpi.com. For instance, oxidative degradation of up to 18.83% was reported with 3% H₂O₂ solution at 80 °C researchgate.net. At higher concentrations, such as 30% H₂O₂ at 70 °C for 5 hours, oxidative degradation products like cis- and trans-haloperidol N-oxide have been observed researchgate.net.

This compound is known to be photosensitive, particularly in solution form mdpi.comresearchgate.netmdpi.comresearchgate.net. Exposure to UV light (e.g., 270 nm, 20 mW/cm² for 48 hours) or natural daylight for 48 hours can induce photolytic degradation mdpi.commdpi.com. This degradation can manifest as cloudiness, discoloration, and a reduction in haloperidol content mdpi.com. While the powder form of haloperidol has shown more resilience to photolytic stress (maximum degradation of 6.20% after 48 hours of sunlight exposure), liquid haloperidol samples exhibited substantial degradation, with the highest degradation (57.36%) occurring after 48 hours of sunlight exposure mdpi.commdpi.comresearchgate.net. DPB has been identified as a degradation product resulting from photolytic stress mdpi.com.

Thermal degradation studies reveal that this compound is susceptible to degradation at elevated temperatures mdpi.comresearchgate.net. When subjected to dry heat at temperatures such as 60 °C and 80 °C for 15 days, degradation is observed mdpi.com. The stability of haloperidol molecules decreases with increasing thermal stress temperature and exposure time researchgate.netmdpi.com. However, thermal analysis, including thermogravimetric analysis (TGA), indicates that haloperidol demonstrates stability up to approximately 230 °C, with complete decomposition occurring at 341.5 °C mdpi.com. The melting point of haloperidol is approximately 149.5 °C mdpi.com.

Identification and Characterization of Degradation Products

Forced degradation studies have led to the identification and characterization of several key degradation products of haloperidol. Mass spectrometry (LC-MS/MS) has been instrumental in characterizing these compounds by revealing distinct m/z values and fragmentation spectra mdpi.com.

The primary degradation products identified under hydrolytic stress conditions are often referred to as DPA, DPB, DPC, and DPD mdpi.comresearchgate.netresearchgate.net.

DPA, DPB, and DPC are typically formed under acidic hydrolysis mdpi.com.

DPB, DPC, and DPD are observed under basic (alkaline) hydrolysis mdpi.com.

DPB has also been identified as a degradation product under photolytic stress and as an impurity in haloperidol synthesis mdpi.com.

One common degradation product and metabolite of haloperidol is 4-(4-chlorophenyl)-4-hydroxypiperidine (often referred to as HPP) hmdb.ca. Additionally, oxidative degradation can lead to the formation of cis- and trans-haloperidol N-oxide researchgate.net.

Table 2: Identified Degradation Products of this compound

Degradation ProductFormation Pathway(s)NotesReference
DPAAcidic HydrolysisIdentified via LC-MS/MS. mdpi.comresearchgate.net
DPBAcidic Hydrolysis, Alkaline Hydrolysis, Photolytic DegradationIdentified via LC-MS/MS; also an impurity in synthesis. mdpi.comresearchgate.net
DPCAcidic Hydrolysis, Alkaline HydrolysisIdentified via LC-MS/MS. mdpi.comresearchgate.net
DPDAlkaline HydrolysisIdentified via LC-MS/MS. mdpi.comresearchgate.net
4-(4-chlorophenyl)-4-hydroxypiperidine (HPP)Metabolite, potential degradation productKnown metabolite of haloperidol. hmdb.ca
cis-Haloperidol N-oxideOxidative DegradationFormed under oxidative stress (e.g., 30% H₂O₂). researchgate.net
trans-Haloperidol N-oxideOxidative DegradationFormed under oxidative stress (e.g., 30% H₂O₂). researchgate.net

Structure Activity Relationship Sar Studies and Analog Development

Molecular Modifications and Receptor Binding Affinities

The chemical structure of haloperidol (B65202) (Cid: 3559) can be delineated into three key pharmacophoric segments: the butyrophenone (B1668137) moiety, the piperidine (B6355638) ring, and the 4-chlorophenyl moiety. Each of these segments plays a crucial role in determining the compound's multi-receptor binding profile. nih.gov

Modifications to the Butyrophenone Moiety: Modifications to the carbonyl group (C=O) within the butyrophenone moiety have shown varying impacts on receptor binding affinities. For instance, reducing the carbonyl to a methylene (B1212753) group resulted in a significant decrease in binding to the D2 receptor compared to haloperidol. nih.gov Conversely, replacing the carbonyl group with sulfur or oxygen led to more moderate decreases in D2 receptor affinity. nih.gov The presence of the carbonyl group appears important for optimal D2 receptor binding, though it is not strictly essential, as potent binding can still be achieved with other substituents. nih.gov

The following table illustrates the impact of such modifications on binding affinities at various dopamine (B1211576) and serotonin (B10506) receptors:

CompoundButyrophenone Modification (X)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)5HT1A Ki (nM)5HT2A Ki (nM)
Haloperidol (1)C=O0.89 nih.gov4.6 nih.gov10 nih.gov3600 nih.gov120 nih.gov
Analog 5CH224.0 nih.gov----
Analog 6Sulfur8.8 nih.govHighest potency among analogs nih.gov>24-fold decrease nih.gov317.0 nih.gov72.0 nih.gov
Analog 7Oxygen5.3 nih.gov->4-fold increase nih.gov74.0 nih.gov93.0 nih.gov

Note: Ki values are approximate and represent binding affinity, with lower values indicating higher affinity. Data for D3, D4, 5HT1A, and 5HT2A for Analog 5 were not explicitly provided in the source for direct comparison.

Modifications to the Piperidine Moiety: The piperidine moiety, particularly the alcohol (hydroxyl) function, is critical for haloperidol's binding to dopamine receptors. Removal of this alcohol function results in significant decreases in D2 receptor binding. nih.gov Research suggests that haloperidol binds to dopamine receptors with its hydroxyl group in an axial orientation, interacting with residues like Tyr365 and Thr369, which enhances its binding. acs.orgresearchgate.netnih.gov While not absolutely essential for binding, the hydroxyl group significantly enhances affinity, especially at the D2 receptor. nih.gov

Replacing the piperidine ring with a piperazine (B1678402) moiety, as seen in compound 11 (a piperazine analog of haloperidol), led to a substantial decrease in D2 receptor affinity from 0.89 nM to 253.5 nM, with minimal changes at other evaluated receptors. nih.gov

Modifications to the 4-Chlorophenyl and 4-Fluorophenyl Moieties: The 4-chlorophenyl moiety also contributes to the multi-receptor binding profile of haloperidol. nih.gov The presence of a fluoro substituent at the para-position of the phenyl group in the butyrophenone scaffold (the 4-fluorophenyl group) is generally considered essential for antipsychotic activity and enhances it. pharmacy180.comslideshare.net

Chain Length: The length of the carbon chain connecting the butyrophenone and piperidine moieties is also crucial. Optimal antipsychotic activity is observed when this chain consists of three carbons (n=3). Both shorter and longer chains tend to decrease activity. pharmacy180.com

Impact of Structural Changes on Metabolic Fate

Haloperidol (Cid: 3559) undergoes extensive metabolism in the liver through several pathways, including glucuronidation and ketone reduction. The cytochrome P450 enzyme system, particularly CYP3A4 and, to a lesser extent, CYP2D6, is also involved in its metabolism. mims.comfda.govdrugs.com Inhibition of these metabolic routes can lead to increased haloperidol plasma concentrations. fda.govdrugs.com

Design of Novel Butyrophenone Derivatives

Research into butyrophenone derivatives remains an active area, driven by the goal of optimizing pharmacological properties, enhancing therapeutic outcomes, and reducing potential liabilities associated with existing antipsychotics. ontosight.ai The design of novel butyrophenone derivatives necessitates a comprehensive understanding of structure-activity relationships and the application of advanced medicinal chemistry strategies. ontosight.ai

Strategies for Novel Design:

Multi-receptor Targeting: Haloperidol's ability to bind to multiple central nervous system (CNS) receptors, including various dopamine subtypes, serotonin (5-HT) receptors, and alpha adrenoceptors, makes it a valuable scaffold for designing new agents that target multiple receptors associated with antipsychotic pharmacology. nih.govresearchgate.net

Bioisosteric Replacement: This strategy involves replacing specific atoms or groups with others that have similar electronic or steric properties, aiming to improve pharmacological properties or metabolic stability. Examples include the development of homopiperazine (B121016) analogs of haloperidol, such as SYA 013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one), where the piperidinol moiety is replaced with a homopiperazine. nih.govresearchgate.netnih.gov Such modifications have led to compounds with interesting multi-receptor binding profiles, sometimes exhibiting equipotency or even higher potency than existing standards at various receptors and transporters (e.g., DA subtype receptors, 5HT subtype receptors, H-1, M-1, NET, DAT, SERT). researchgate.net

Heterocyclic Bioisosteric Analogues: The synthesis of heterocyclic butyrophenone analogues is another approach to develop potential multi-target ligands. These compounds are assayed for their in vitro human D2 and 5-HT2A receptor affinities, with promising compounds further evaluated for binding to other receptors like D1, D3, 5-HT1A, 5-HT2C, and 5-HT6. rsc.orgresearchgate.net

Optimization of Kinetic Profiles: Recent structure-kinetic relationship studies of haloperidol have demonstrated that subtle structural modifications can dramatically alter binding kinetic rate constants at the human dopamine D2 receptor. nih.gov This research suggests that optimizing these kinetic parameters could lead to the development of novel antipsychotics based on the haloperidol scaffold with improved side-effect profiles, potentially achieving a clozapine-like kinetic profile (slow association/fast dissociation) that is associated with reduced extrapyramidal side effects. nih.gov

These ongoing efforts highlight the continued relevance of haloperidol as a lead compound in the discovery and design of new antipsychotic agents with tailored pharmacological properties.

Advanced Formulation Science for Research Applications

Sustained Release Systems Development

The development of sustained-release systems for haloperidol (B65202) lactate (B86563) is a key area of research, aiming to improve therapeutic outcomes and patient compliance for this widely used antipsychotic medication. By avoiding the peaks and troughs associated with conventional oral and intramuscular administrations, these advanced formulations can provide more consistent drug levels. asiapharmaceutics.infoinnovareacademics.in Transdermal drug delivery systems (TDDS) are particularly promising, offering a non-invasive method for prolonged and controlled drug release. innovareacademics.inresearchgate.net

Transdermal Drug Delivery Systems (TDDS)

Transdermal patches are designed to deliver haloperidol lactate through the skin at a controlled rate, thereby entering the systemic circulation directly. innovareacademics.in This approach circumvents first-pass metabolism in the liver, a significant issue with oral administration that can lead to reduced bioavailability. asiapharmaceutics.infonih.gov The inherent characteristics of haloperidol, such as its low molecular weight and a suitable octanol-to-water partition coefficient, make it a good candidate for transdermal delivery. tandfonline.com

Matrix-Type Patches

Matrix-type transdermal patches are a common design for delivering this compound. asiapharmaceutics.infoinnovareacademics.inijptjournal.com In this system, the drug is uniformly dispersed within a polymer matrix, which controls the release of the active substance. innovareacademics.in This design is advantageous due to its simplicity and the reduced risk of "dose dumping," where a large amount of the drug is released at once. innovareacademics.in The polymer matrix is in direct contact with the skin, and the rate of drug release is governed by diffusion through this matrix. innovareacademics.inresearchgate.net Researchers have successfully formulated matrix-type patches using a solvent-evaporation technique, where the drug and polymers are dissolved in a solvent, cast into a film, and the solvent is then evaporated. asiapharmaceutics.inforesearchgate.net

Polymer Selection (e.g., Ethyl Cellulose (B213188), Polyvinyl Pyrrolidone)

The choice of polymers is critical in the design of matrix-type patches as it dictates the release characteristics of the drug. A combination of hydrophobic and hydrophilic polymers is often employed to achieve the desired release profile. asiapharmaceutics.infonih.gov

Ethyl Cellulose (EC): As a water-insoluble polymer, ethyl cellulose is used to control and sustain the release of the drug from the patch. asiapharmaceutics.infonih.govmdpi.com

Polyvinyl Pyrrolidone (PVP): This hydrophilic polymer is incorporated into the matrix to modulate the release rate. asiapharmaceutics.infonih.govmdpi.com The leaching of the water-soluble PVP creates pores within the matrix, which decreases the diffusion path length for the drug molecules and consequently increases the release rate. asiapharmaceutics.info

Studies have investigated various ratios of EC to PVP to optimize the formulation. For instance, formulations with ratios of 3:2, 2:3, 4:1, 1:2, 2:1, and 1:4 have been prepared and evaluated. asiapharmaceutics.inforesearchgate.net The combination of these polymers allows for the fine-tuning of the drug release to achieve a once-a-day application. researchgate.net

In Vitro Permeation Studies (e.g., Franz Diffusion Cells, Rat Abdominal Skin, Human Cadaver Skin)

In vitro permeation studies are essential for evaluating the performance of transdermal patches before clinical trials. These studies are typically conducted using Franz diffusion cells. asiapharmaceutics.infoijptjournal.comjst.go.jp This apparatus consists of a donor compartment, where the transdermal patch is placed, and a receptor compartment, containing a medium that mimics physiological conditions. asiapharmaceutics.info A biological membrane is mounted between the two compartments to simulate the skin barrier.

Commonly used membranes include:

Rat Abdominal Skin: This is a frequently used animal model to assess the initial permeation characteristics of a formulation. researchgate.netnih.govresearchgate.net

Human Cadaver Skin: Considered the gold standard for in vitro permeation studies as it most closely resembles the skin of a living human. asiapharmaceutics.infobiotech-asia.orgresearchgate.net

During these studies, samples are periodically withdrawn from the receptor compartment and analyzed to determine the amount of drug that has permeated through the membrane over time. tandfonline.comijptjournal.com This data is used to calculate key parameters such as flux (the rate of drug permeation per unit area) and the permeability coefficient. For example, one study using human cadaver skin found the flux of this compound to be 95.76 µg/cm²/h and the permeability coefficient to be 15.96 m/h. asiapharmaceutics.info

Permeation Enhancers

To overcome the barrier function of the stratum corneum, the outermost layer of the skin, permeation enhancers are often incorporated into transdermal formulations. These substances can reversibly disrupt the structure of the stratum corneum, thereby increasing the permeation of the drug.

Various chemical enhancers have been investigated for this compound transdermal delivery:

Hyaluronidase (B3051955): An enzyme that has been shown to be an effective enhancer. One study demonstrated that 4% hyaluronidase significantly increased the permeation of this compound. asiapharmaceutics.infoasiapharmaceutics.info

Terpenes: Compounds like 1,8-cineole and limonene (B3431351) have been studied for their enhancement effects. oup.commdpi.comacs.org For instance, 10% 1,8-cineole was found to significantly enhance the permeability of haloperidol. oup.comresearchgate.net Limonene was also found to be highly effective in increasing the permeability of haloperidol across human skin. mdpi.comacs.org

Surfactants: Cetrimide has been shown to increase the flux and permeability coefficient of haloperidol. jst.go.jpnih.gov

Other chemicals: Ascorbic acid, farnesol, and various glycols have also been evaluated for their potential to enhance the transdermal delivery of haloperidol. jst.go.jpnih.govnih.gov

The effectiveness of these enhancers is quantified by the enhancement ratio, which compares the flux of the drug with and without the enhancer. For example, hyaluronidase was found to have an enhancement ratio of 2.141. asiapharmaceutics.info

Table 1: Effect of Permeation Enhancers on this compound Flux

Enhancer Concentration Membrane Enhancement Ratio Flux (µg/cm²/h) Permeability Coefficient (cm/h)
Hyaluronidase 4% Human Cadaver Skin 2.141 205.08 34.18
Isopropyl Myristate (IPM) - Human Cadaver Skin 0.986 92.7 15.45
Control (No Enhancer) - Human Cadaver Skin 1.000 95.76 15.96

Data sourced from a study on matrix-type transdermal patches. asiapharmaceutics.info

Dissolution Kinetics

The study of dissolution kinetics is crucial to understand the mechanism of drug release from the transdermal patch. asiapharmaceutics.info Various mathematical models are used to analyze the in vitro release data.

Zero-Order Kinetics: Describes a system where the drug release rate is constant over time. The equation is Q = k₀t, where Q is the amount of drug released at time t, and k₀ is the zero-order release rate constant. ijptjournal.com

Higuchi Model: This model is often applied to matrix-type systems where the drug release is governed by diffusion. It suggests that the amount of drug released is proportional to the square root of time. asiapharmaceutics.info

Korsmeyer-Peppas Model: This is a more comprehensive model that helps to elucidate the mechanism of drug release. The equation is Mt/M∞ = K_m * t^n, where Mt/M∞ is the fraction of drug released at time t, K_m is a constant, and 'n' is the diffusion exponent. The value of 'n' indicates the release mechanism: n = 0.5 suggests Fickian diffusion, while values between 0.5 and 1.0 indicate anomalous (non-Fickian) transport. asiapharmaceutics.info

In studies of this compound patches, the dissolution data often fits well with the Higuchi and Korsmeyer-Peppas models, with diffusion coefficients ranging from 0.37 to 0.74, indicating that diffusion is a key mechanism in the drug release process. asiapharmaceutics.info

Table 2: Release Kinetics of this compound from Different Patch Formulations

Formulation Code EC:PVP Ratio Cumulative % Drug Released (24h) Release Kinetic Model Diffusion Coefficient (n)
DANU 1 3:2 65.58% Higuchi 0.37 - 0.74
DANU 2 2:3 74.32% Higuchi 0.37 - 0.74
DANU 3 4:1 63.45% Higuchi 0.37 - 0.74
DANU 4 1:2 88.35% Higuchi 0.37 - 0.74
DANU 5 2:1 68.67% Higuchi 0.37 - 0.74
DANU 6 1:4 81.59% Higuchi 0.37 - 0.74

Data adapted from research on ethyl cellulose and polyvinyl pyrrolidone based patches. asiapharmaceutics.info

Nanoparticle and Microcapsule Formulations

The encapsulation of haloperidol within nanoparticle and microcapsule formulations has been a significant area of research to modulate its release profile and improve delivery. Poly(D,L-lactic-co-glycolic acid) (PLGA) is a biodegradable polymer extensively studied for creating haloperidol-loaded nanoparticles. An emulsification-solvent evaporation method is commonly employed for this purpose. upenn.educapes.gov.br Research has shown that the properties of the PLGA, such as the end-groups (capped or uncapped), significantly influence drug incorporation and release. For instance, nanoparticles made from uncapped PLGA, which have hydroxyl-terminated ends, demonstrate a higher drug incorporation efficiency (over 30%) compared to those made from methyl-terminated (capped) PLGA (around 10%). capes.gov.br The release profile is also affected, with uncapped PLGA nanoparticles showing a lower initial burst release and a more extended release period. upenn.educapes.gov.br Specifically, nanoparticles from uncapped PLGA 50:50 released about 40% of the drug initially, with 95% released over 4 days, whereas capped PLGA 50:50 had a 70% initial burst and completed release in 2 days. upenn.edu By adjusting the PLGA composition and manufacturing parameters, nanoparticles with a drug content of up to 2% (w/w of polymer) and a release duration exceeding 13 days have been developed. upenn.educapes.gov.br

Another approach involves using lectin-functionalized poly(ethylene glycol)-block-poly(D,L)-lactic-co-glycolic acid (PEG-PLGA) nanoparticles for targeted delivery. These nanoparticles, with sizes under 135 nm, have demonstrated high encapsulation efficiencies and drug loading capacities. nih.gov In vitro studies under endo-lysosomal conditions showed a minimal drug leakage of only 6-8% over 96 hours, suggesting efficient transport to the target site. nih.gov Hybrid nanoparticles composed of Eudragit L100-55 and the polymeric surfactant Brij98 have also been explored. These systems show high stability and a remarkable drug-loading efficiency for haloperidol, which can reach up to 40%. nih.gov Differential scanning calorimetry confirmed that the encapsulated haloperidol exists in an amorphous state within these hybrid nanoparticles. nih.gov Furthermore, haloperidol-loaded lipid-core nanocapsules have been developed and shown to have satisfactory physicochemical characteristics, including nanometric size and high encapsulation efficiency (>95%). researchgate.net

Microcapsule formulations have also been investigated. Haloperidol-loaded biodegradable poly(d,l-lactide-co-glycolide) (B1216819) (PLG) microspheres have been prepared using an emulsification-solvent evaporation method. nih.gov These studies have achieved a linear in vitro release of haloperidol over an extended period, with the time for 50% drug release being approximately 55 days, and without a significant initial burst effect. nih.gov

Table 1: Characteristics of Haloperidol Nanoparticle Formulations

Polymer SystemPreparation MethodKey FindingsReference
PLGA (uncapped vs. capped)Emulsification-Solvent EvaporationUncapped PLGA showed >30% incorporation efficiency vs. 10% for capped. Slower release from uncapped PLGA. upenn.educapes.gov.br
Lectin-functionalized PEG-PLGANot specifiedParticle size <135 nm; high encapsulation efficiency. Minimal drug leakage (6-8% in 96h). nih.gov
Eudragit L100-55 / Brij98 HybridNot specifiedDrug loading efficiency up to 40%. Encapsulated drug is in an amorphous state. nih.gov
Polysorbate-coated lipid-core nanocapsulesNot specifiedNanometric size, negative zeta potential, and high encapsulation efficiency (>95%). researchgate.net

Solubility Enhancement Strategies in Research Formulations

Haloperidol is characterized by its poor solubility in water, a significant challenge in the development of liquid formulations. nih.govmdpi.com The aqueous solubility is reported to be as low as 14 µg/mL. nih.gov To overcome this, various solubility enhancement strategies are employed in research formulations.

The most common method involves the use of acids to form a more soluble salt, with lactic acid being frequently utilized to dissolve haloperidol, forming this compound. nih.govmdpi.comfresenius-kabi.usfda.gov Formulations for injection often contain lactic acid to adjust the pH to a range of 3.0 to 3.8, ensuring the drug remains in solution. fresenius-kabi.usfda.govpfizer.commedisca.net Similarly, citric acid has been investigated as a pH modifier. In one study, a 1:5 ratio of haloperidol to citric acid resulted in a maximum release of 84% in three hours. humanjournals.com

Co-solvents are also used to improve solubility. The addition of propylene (B89431) glycol (PG) as a co-solubilizer to the haloperidol-citric acid formulation further enhanced drug release. A ratio of 1:5:0.6 (haloperidol:citric acid:PG) increased the release to 93% within three hours. humanjournals.com

Advanced formulation technologies like dendrimers have shown significant promise. Polyamidoamine (PAMAM) dendrimers have been demonstrated to increase the aqueous solubility of haloperidol by over 100-fold. acs.orgacs.org A combination of 1% dendrimers with 20% ethanol (B145695) and 2% Tween 20 yielded a haloperidol concentration of 1223 µg/mL. acs.orgacs.org Even at a low concentration of 0.25% (w/v), dendrimers provided a 10-fold greater solubility enhancement than 20% ethanol alone. acs.org

In the context of transdermal patch development, the use of polyvinyl pyrrolidone (PVP) in the matrix acts as a nucleating agent. It retards the crystallization of the drug and enhances its solubility within the matrix by maintaining it in an amorphous state. asiapharmaceutics.info

Table 2: Summary of Haloperidol Solubility Enhancement Strategies

StrategyAgent(s)Observed EffectReference
pH ModificationLactic AcidCommonly used to dissolve haloperidol for injectable formulations (pH 3.0-3.8). mdpi.comfresenius-kabi.uspfizer.com
pH ModificationCitric Acid (1:5 ratio with Haloperidol)Achieved 84% drug release in 3 hours. humanjournals.com
Co-solvencyCitric Acid + Propylene Glycol (1:5:0.6 ratio)Increased drug release to 93% in 3 hours. humanjournals.com
Dendrimer TechnologyPAMAM Dendrimers (1%) + Ethanol (20%) + Tween 20 (2%)Increased aqueous solubility over 100-fold to 1223 µg/mL. acs.orgacs.org
Matrix FormulationPolyvinyl Pyrrolidone (PVP)Enhances solubility in transdermal patches by keeping the drug amorphous. asiapharmaceutics.info

Physicochemical Properties Influencing Formulation Stability (e.g., pH, light, temperature)

The stability of this compound formulations is critically influenced by physicochemical factors such as pH, light, and temperature. Haloperidol is known to be sensitive to light and unstable under conditions of high temperature and varying pH. mdpi.com

pH: The pH of the formulation is crucial for the stability of this compound. Injectable solutions are typically adjusted with lactic acid to a pH between 3.0 and 3.8. fresenius-kabi.usfda.govpfizer.com Studies have shown that haloperidol solutions containing lactic acid at a pH of 3 are stable for extended periods. mdpi.com However, significant degradation is observed in both acidic and alkaline environments. mdpi.com One study noted that the solubility of this compound decreases as the pH of a phosphate (B84403) buffer increases from 4.0 to 9.0. asiapharmaceutics.info Incompatibility in admixtures with other drugs can also be pH-dependent; for instance, the initial pH of stable ternary admixtures containing morphine hydrochloride and dexamethasone (B1670325) ranged from 3.99 to 6.06 and varied by less than 0.10 during 28 days of storage. nih.gov

Light: Exposure to light is a major cause of degradation. Haloperidol solutions stored in clear glass vials show discoloration within hours and form a precipitate over several weeks. mdpi.com In contrast, solutions protected from light by storage in amber glass vials remain stable, showing no discoloration or precipitation even after eighteen months. mdpi.com One study found that for liquid haloperidol samples, the highest degradation (57.36%) occurred after 48 hours of exposure to sunlight. researchgate.netresearchgate.net However, another study reported that this compound injection remained chemically stable (>90% of original concentration) for 15 days at 25 ± 2°C, both with and without light exposure. researchgate.netnih.gov This suggests that formulation components can influence photostability.

Temperature: this compound stability is also temperature-dependent. Solutions containing lactic acid at pH 3 have been found to be stable for up to 5 years at room temperature, 2 years at 40°C, and 6 months at 60°C. mdpi.com In another study, samples stored at various temperatures (25, 37, 50, 80, and 110°C) for 9 months were analyzed, leading to an estimated shelf-life of at least 4 years for solutions with 1% lactic acid. researchgate.netnih.gov Forced degradation studies showed that the lowest degradation (10.03%) for liquid samples occurred under thermal stress at 60°C over seven days. researchgate.netresearchgate.net this compound injection was also found to be chemically stable for 15 days at refrigeration temperature (8 ± 1°C). researchgate.netnih.gov Thermal analysis indicates a melting temperature of approximately 150°C for the active ingredient. mdpi.com

Table 3: Stability of this compound under Various Conditions

ConditionObservationReference
pH Stable at pH 3.0-3.8. Significant degradation in other acidic and alkaline environments. mdpi.compfizer.com
Light (Clear Vials) Discoloration within hours, precipitation over weeks. mdpi.com
Light (Amber Vials) Stable with no change for up to 18 months. mdpi.com
Temperature (Room Temp, pH 3) Stable for up to 5 years. mdpi.com
Temperature (40°C, pH 3) Stable for up to 2 years. mdpi.com
Temperature (60°C, pH 3) Stable for up to 6 months. mdpi.com
Temperature (Refrigerated, 8 ± 1°C) Chemically stable for 15 days after opening. researchgate.netnih.gov

Novel Preparation Techniques (e.g., Inkjet Printing)

Novel manufacturing techniques such as inkjet and stencil printing are being explored for the production of personalized and flexible dosage forms of haloperidol. These methods offer precise control over drug deposition and dose customization. researchgate.netmdpi.comucl.ac.uk

Inkjet Printing: This technology has been used to apply a haloperidol-containing ink onto various substrates. researchgate.net A printable ink was developed containing haloperidol, lactic acid to enable dissolution, and ethanol. researchgate.net Raman spectroscopy and chemical imaging have been successfully used for the non-destructive visualization and quantification of the inkjet-printed haloperidol on different substrates, confirming the feasibility of this manufacturing approach. researchgate.net Research has also demonstrated the printing of a QR code pattern containing 2.5 mg of haloperidol, showcasing the potential for integrating data into the dosage form itself. ucl.ac.ukresearchgate.net

Stencil Printing: This method has been investigated for manufacturing orodispersible discs of haloperidol. mdpi.com An ink formulation was developed consisting of hydroxypropyl methylcellulose (B11928114) (HPMC) as a polymer, lactic acid (1%) to dissolve the haloperidol, ethanol, and glycerol (B35011) as a plasticizer. mdpi.com The therapeutic dose was achieved for discs made of 16% HPMC and 1% lactic acid. mdpi.com This technique allows for linear dose escalation by simply increasing the aperture area of the printing pattern while keeping the stencil thickness constant. The resulting orodispersible discs showed rapid disintegration times of less than 30 seconds. mdpi.com

Investigational Applications in Preclinical Research Models

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models are crucial for isolating and studying the direct effects of haloperidol (B65202) lactate (B86563) on neuronal cells, independent of systemic influences. These models have revealed several key mechanistic pathways.

Studies using rat brain cells have shown that haloperidol can initiate a cellular chain reaction that leads to alterations in neuron shape. sciencenews.org This process involves the protein mTORC1, which, when activated by haloperidol, increases the production of new proteins. sciencenews.org Some of these proteins are specifically involved in reshaping neurons, which may affect their ability to communicate with each other. sciencenews.org For instance, research on induced pluripotent stem cell (iPSC)-derived human hippocampal granule cells indicated that a low concentration of haloperidol enhanced neurite formation, including an increased number of processes, neurite outgrowth, and arborization. nih.gov

However, the effects on neuronal morphology and survival can be complex. In some in vitro models, haloperidol has been shown to suppress cell proliferation and shorten the projection length of hippocampal cells in a dose- and time-dependent manner. mdpi.com Furthermore, some studies suggest that haloperidol can induce neuronal cell death. nih.govnih.gov The mechanism of this cell death has been characterized as primarily necrotic rather than apoptotic, involving random DNA degradation. nih.gov This cytotoxic effect is thought to be mediated, at least in part, by the generation of free radicals. nih.gov Investigations into the pro-oxidant properties of haloperidol have shown that it can enhance microsomal lipid peroxidation in a dose-dependent manner, a process not observed to the same extent with some atypical antipsychotics. vt.eduvt.edu

Table 1: Summary of Mechanistic Findings for Haloperidol in In Vitro Cellular Models
Cellular ModelKey Mechanistic FindingObserved EffectReference
Rat Brain CellsActivation of mTORC1 pathwayIncreased protein production leading to neuron reshaping sciencenews.org
iPSC-derived Human Hippocampal Granule CellsModulation of neurite outgrowthEnhanced neurite formation at low concentrations nih.gov
mHippoE-2 Cell LineInhibition of cell proliferationDose- and time-dependent suppression of cell numbers and projection length mdpi.com
Primary Hippocampal Neurons, C6 Glioma Cells, NCB20 CellsInduction of necrotic cell deathReduced cell viability, cell lysis, and random DNA degradation nih.gov
PC-12 Pheochromocytoma CellsInduction of oxidative stressEnhanced microsomal lipid peroxidation vt.eduvt.edu

Animal Models for Neurobiological Research (mechanistic focus only)

Animal models have been instrumental in understanding the neurobiological mechanisms of haloperidol lactate in a complex, living system. A primary focus of this research has been on the dopamine (B1211576) system.

Chronic administration of haloperidol in rodent models has been shown to cause an up-regulation of dopamine D2 receptors in the striatum. nih.gov This increase in receptor number is a proposed molecular model for tardive dyskinesia. nih.gov Interestingly, this effect can be permanent in ovariectomized rats, suggesting a role for hormonal status in the long-term neurochemical changes induced by the drug. nih.gov

Mechanistic studies using in vivo microdialysis in rats have revealed that chronic haloperidol treatment modulates dopamine and serotonin (B10506) responses to various stimuli in a time-dependent manner. oup.com For example, short-term treatment can attenuate mesolimbic dopamine responses to aversive stimuli while largely preserving responses to appetitive stimuli. oup.com However, with long-term treatment, these initial adaptations can be reversed. oup.com Furthermore, chronic haloperidol has been found to increase basal dopamine metabolite levels in the caudate putamen and alter the response to high potassium-induced dopamine release in the prefrontal cortex. miami.edu

Electrophysiological studies in freely moving rats have demonstrated that haloperidol differentially affects various neuronal subpopulations in the striatum. It has been observed to decrease the firing rate of medium spiny neurons (MSNs) and fast-spiking interneurons (FSIs), while increasing the firing rate of tonically active neurons (TANs). frontiersin.org This highlights the compound's complex role in modulating the activity of striatal circuits. frontiersin.org The haloperidol-induced catalepsy model in rodents is frequently used to study the mechanisms underlying extrapyramidal side effects, which are linked to the blockade of D2 receptors. jneurosci.orgmeliordiscovery.com

Even invertebrate models have contributed to the understanding of haloperidol's mechanisms. In leeches, chronic exposure to haloperidol resulted in the depletion of dopamine in specific neurons, which was causally linked to observed motor deficits. nih.gov

Table 2: Mechanistic Insights from Animal Models of Haloperidol Administration
Animal ModelBrain Region/SystemKey Mechanistic FindingObserved Neurobiological EffectReference
RatStriatumDopamine D2 receptor antagonismUp-regulation of D2 receptors nih.gov
RatPrefrontal Cortex, Nucleus Accumbens, Caudate PutamenModulation of neurotransmitter dynamicsTime-dependent changes in dopamine and serotonin responses to stimuli oup.com
RatStriatumAlteration of neuronal firing ratesDecreased firing of MSNs and FSIs; increased firing of TANs frontiersin.org
MouseStriatumDopamine D2 receptor antagonismInduction of catalepsy meliordiscovery.com
LeechDopaminergic neuronsInterference with dopamine storage/releaseDepletion of dopamine in identified neurons nih.gov

Genetic Models for Pharmacogenomic Investigations

Pharmacogenomic studies utilize genetic models to investigate how heritable factors influence the response to this compound. These investigations aim to identify genetic variations that can predict an individual's response to the drug. mdpi.com

Inbred mouse strains have been used to explore the genetic underpinnings of susceptibility to haloperidol-induced effects. Research has shown that different inbred strains exhibit varied responses in terms of dopamine receptor up-regulation following chronic haloperidol treatment, supporting the role of genetic factors in this neuroadaptive response. nih.gov A more comprehensive approach using an all-by-all cross of eight genetically diverse mouse strains (a diallel design) has been employed to dissect the genetic architecture of haloperidol response. nih.gov This type of study allows for the assessment of additive genetic components, as well as the effects of dominance, epistasis, and parent-of-origin on the drug's effects. nih.gov

In human-focused research, pharmacogenomic studies have often centered on genes encoding cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com Variations in genes like CYP2D6 and CYP3A4 have been investigated for their potential to modulate haloperidol metabolism. nih.gov While some in vivo studies have suggested that polymorphic CYP2D6 activity could influence haloperidol metabolism, other research, including studies in vitro with human liver microsomes and some clinical investigations, have found conflicting results. nih.govdrugbank.com For instance, one pilot study in critically ill adults with delirium did not find an association between CYP2D6 or CYP3A4 metabolizer status and serum haloperidol concentrations. nih.gov These discrepancies may be explained by inter-ethnic and other pharmacogenetic differences. drugbank.com

Beyond metabolic enzymes, research has also explored the influence of variations in genes for neurotransmitter transporters and receptors on the response to antipsychotic medications.

Table 3: Findings from Genetic Models in Haloperidol Pharmacogenomic Research
Genetic ModelFocus of InvestigationKey FindingImplicationReference
Inbred Mouse StrainsSusceptibility to dopamine receptor up-regulationSignificant variation in the magnitude of D2 receptor increase among different strains.Genetic factors influence neuroadaptive responses to chronic haloperidol. nih.gov
Mouse Diallel CrossGenetic architecture of haloperidol responseAdditive, dominance-like, and parent-of-origin effects contribute to treatment effect heterogeneity.Complex genetic interactions underlie individual differences in drug response. nih.gov
Human Genetic PolymorphismsRole of CYP enzymes in metabolismConflicting evidence regarding the association of CYP2D6 and CYP3A4 genotypes with serum haloperidol levels.The predictive value of these specific genetic markers for haloperidol pharmacokinetics remains under investigation. nih.govdrugbank.com

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Characterization

Future research on haloperidol (B65202) lactate (B86563) will likely involve more sophisticated spectroscopic techniques to gain a deeper understanding of its molecular structure and behavior. While standard techniques like Fourier-transform infrared (FTIR) spectroscopy have been used to confirm the absence of chemical interactions between haloperidol lactate and polymers in drug delivery systems, advanced methods can provide more detailed insights. asiapharmaceutics.info

One area of interest is the application of two-dimensional (2D) NMR spectroscopy. While 1H and 13C NMR spectra are available and provide fundamental structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can elucidate the connectivity and spatial relationships between atoms within the this compound molecule with greater precision. nih.govhmdb.cachemicalbook.com This detailed structural information is crucial for understanding its interaction with biological targets.

Furthermore, advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (LC-MS/MS), are being employed to identify and characterize degradation products and metabolites of haloperidol. mdpi.comresearchgate.net This can help in understanding the stability of this compound under various conditions and its metabolic fate in biological systems.

The following table summarizes key spectroscopic data for haloperidol:

Spectroscopic TechniqueKey FindingsReferences
1H NMR Provides characteristic chemical shifts for the protons in the haloperidol molecule, aiding in its identification and structural confirmation. nih.govhmdb.cachemicalbook.com
13C NMR Shows the chemical shifts of the carbon atoms, complementing the 1H NMR data for a complete structural assignment. nih.gov
FTIR Used to identify functional groups and study intermolecular interactions, such as hydrogen bonding, in solid dispersions and physical mixtures. researchgate.net It has also been used to confirm the compatibility of this compound with excipients in pharmaceutical formulations. asiapharmaceutics.info asiapharmaceutics.inforesearchgate.netspectrabase.com
Mass Spectrometry Determines the molecular weight and fragmentation pattern of haloperidol, which is essential for its identification and the analysis of its metabolites and degradation products. mdpi.comresearchgate.net mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are becoming indispensable tools for investigating the properties of this compound at the molecular level. These methods can predict and rationalize experimental observations, guiding the design of new research.

Molecular mechanics calculations have been used to predict the crystal morphology of haloperidol, which is important for understanding its tableting behavior. nih.gov Future studies could expand on this by using more advanced computational methods, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of this compound. DFT calculations have already been used to understand the interactions between haloperidol and coformers in the formation of salts and cocrystals. acs.org

Molecular docking simulations are another powerful tool for studying the interaction of haloperidol with its biological targets, primarily the dopamine (B1211576) D2 receptor. acs.org These simulations can predict the binding affinity and orientation of haloperidol within the receptor's binding site, providing insights into its mechanism of action. Future research could utilize molecular dynamics (MD) simulations to study the dynamic behavior of the haloperidol-receptor complex over time, offering a more realistic picture of the binding process.

Exploration of Novel Metabolic Enzymes

The metabolism of haloperidol is complex and primarily occurs in the liver. researchgate.net The main enzymes involved are from the cytochrome P450 (CYP) family, particularly CYP3A4 and CYP2D6. researchgate.netdrugbank.comdrugbank.com Glucuronidation, catalyzed by uridine (B1682114) diphosphoglucose glucuronosyltransferase (UGT) enzymes, is also a major metabolic pathway. researchgate.netpharmgkb.org

Future research should focus on identifying and characterizing other, potentially novel, enzymes involved in haloperidol metabolism. While the roles of CYP3A4 and CYP2D6 are well-established, other CYP isozymes like CYP1A1, CYP1A2, CYP2C8, CYP2C9, and CYP2C19 have also been shown to play a role. drugbank.compharmgkb.orgresearchgate.net Further investigation into the specific contributions of these and other enzymes could help to explain the significant interindividual variability observed in haloperidol pharmacokinetics. drugbank.com

A deeper understanding of the enzymatic pathways could also shed light on the formation of haloperidol's various metabolites, including reduced haloperidol and the potentially neurotoxic pyridinium (B92312) metabolite. drugbank.comdrugbank.com

The following table outlines the major enzymes involved in haloperidol metabolism:

Enzyme FamilySpecific EnzymesMetabolic ReactionReferences
Cytochrome P450 (CYP) CYP3A4, CYP2D6, CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19Oxidation, N-dealkylation, reduction researchgate.netdrugbank.comdrugbank.compharmgkb.orgresearchgate.netnih.gov
Uridine Diphosphoglucose Glucuronosyltransferase (UGT) UGT1A4, UGT1A9, UGT2B7Glucuronidation researchgate.netpharmgkb.orgresearchgate.net
Carbonyl Reductase Not specifiedReduction researchgate.netdrugbank.com

Development of Targeted Delivery Systems for Research Probes

To better understand the in vivo behavior and distribution of this compound, the development of targeted delivery systems for research probes is a promising future direction. These systems can deliver haloperidol or a labeled version of it to specific sites in the body, such as the brain, allowing for more precise investigation of its pharmacokinetic and pharmacodynamic properties. nih.gov

One approach is the use of nanocarriers, such as liposomes, dendrimers, and polymeric nanoparticles. dovepress.comrroij.com These systems can encapsulate haloperidol, protecting it from degradation and facilitating its transport across biological barriers like the blood-brain barrier. nih.govdovepress.com For instance, poly(amidoamine) (PAMAM) dendrimers have been shown to enhance the aqueous solubility and brain distribution of haloperidol. dovepress.com Similarly, nanoparticles formulated with polymers like poly(lactic-co-glycolic acid) (PLGA) can be used for controlled release of the drug. researchgate.net

Another strategy involves the synthesis of prodrugs. Prodrugs are inactive derivatives of a drug that are converted to the active form in the body, often by specific enzymes. ingentaconnect.comnih.gov Ester prodrugs of haloperidol have been synthesized and shown to be hydrolyzed by esterases. ingentaconnect.comresearchgate.net This approach could be used to create research probes that are activated at a specific target site.

Investigating Polymorphic Forms and Their Implications for Research Applications

Haloperidol can exist in different crystalline forms, known as polymorphs. nih.gov These polymorphs can have different physicochemical properties, such as solubility and stability, which can in turn affect the behavior of the drug in research applications. acs.org

Future research should focus on the systematic investigation of this compound's polymorphic forms. This includes identifying and characterizing new polymorphs, as well as studying their relative stabilities and interconversion. Techniques such as X-ray powder diffraction (XRPD) and thermal analysis are crucial for this purpose. nih.gov

Furthermore, the formation of cocrystals and salts of haloperidol with other molecules, known as coformers, is an active area of research. acs.org These multicomponent systems can exhibit improved properties compared to the parent drug. For example, cocrystals of haloperidol with dicarboxylic acids have been shown to have different solubilities and stabilities depending on the coformer used. acs.org Understanding the relationship between the crystal structure and the properties of these different forms is essential for their rational design and application in research.

The genetic polymorphism of metabolic enzymes, particularly CYP2D6, also has significant implications for haloperidol research. researchgate.net Individuals with different CYP2D6 genotypes can metabolize haloperidol at different rates, leading to variations in drug levels and response. drugbank.comresearchgate.net Future studies should continue to explore the impact of these genetic variations on haloperidol's pharmacokinetics and pharmacodynamics.

Q & A

Q. What is the mechanism of action of haloperidol lactate in preclinical models, and how does its receptor-binding profile influence experimental design?

this compound primarily acts as a dopamine D2 receptor antagonist, with secondary binding to α1-adrenergic receptors . This receptor selectivity necessitates careful consideration of control groups in studies targeting dopaminergic pathways. For example, experiments assessing extrapyramidal side effects in rodent models should include comparative antagonists (e.g., risperidone for serotonin-dopamine activity) to isolate D2-specific effects. Dose-response studies must account for its high lipid solubility, which affects blood-brain barrier penetration .

Q. How do pharmacokinetic properties of this compound (e.g., bioavailability, half-life) guide dosing protocols in animal studies?

Oral bioavailability averages 60% due to first-pass metabolism, whereas intramuscular (IM) administration achieves peak plasma concentrations within 10–20 minutes . In rodent models, IM dosing at 0.5–2 mg/kg every 4–8 hours mimics human therapeutic levels for acute agitation . Researchers must adjust intervals based on metabolizer phenotypes (e.g., CYP2D6 polymorphisms) to avoid accumulation in long-term studies.

Q. What are the stability considerations for this compound in laboratory settings, and how do storage conditions impact experimental reproducibility?

this compound injection remains stable at 15–30°C but degrades under light or freezing conditions . For in vitro assays, solutions should be prepared fresh daily to avoid pH-driven precipitation (optimal pH 3.0–3.6) . Stability studies using high-performance thin-layer chromatography (HPTLC) confirm degradation products after 15 days in glass ampoules, suggesting batch testing for extended experiments .

Q. Which preclinical models are validated for studying this compound’s efficacy and adverse effects?

  • Rodent models : Apomorphine-induced climbing behavior tests assess D2 antagonism .
  • In vitro models : OLN-93 oligodendrocyte cultures evaluate metabolic effects (e.g., lactate/glucose flux) .
  • Transdermal permeation : Human cadaver skin in Franz diffusion cells optimizes patch formulations .

Advanced Research Questions

Q. How can transdermal delivery systems for this compound be optimized to enhance bioavailability while minimizing irritation?

Matrix-type patches using ethyl cellulose (EC) and polyvinylpyrrolidone (PVP) (4:1 ratio) demonstrate superior flux (12.8 µg/cm²/hr) and enhancement ratios (4.6) in permeation studies . Hyaluronidase (4%) as an enhancer improves skin penetration without altering drug stability. Characterization via SEM and FT-IR ensures uniformity and chemical integrity .

Q. What methodologies quantify this compound’s metabolic effects in cellular models, and how do these findings contrast with other antipsychotics?

In OLN-93 oligodendrocytes, extracellular lactate decreases by 35% after 6-hour haloperidol exposure (1 µg/mL), whereas clozapine increases lactate by 28% . These divergent effects are quantified via spectrophotometric assays (e.g., L-lactate dehydrogenase) and normalized to cellular protein content. ANOVA with Dunnett’s post-hoc tests identifies concentration-dependent responses .

Q. How should researchers address contradictory data on this compound’s impact on glycolytic pathways?

Contradictions arise from model-specific variability (e.g., cancer cell lines vs. neural cells). Robust protocols include:

  • Parallel experiments with standardized glucose concentrations (5.5 mM).
  • Triplicate measurements of intracellular/extracellular lactate via enzymatic kits.
  • Dose-response curves (0.1–10 µg/mL) to identify biphasic effects .

Q. What experimental strategies mitigate cardiovascular risks during this compound overdose studies?

In overdose models (e.g., accidental IV administration in primates), continuous ECG monitoring detects QTc prolongation (>500 ms). Supportive protocols include:

  • Magnesium sulfate infusion (2 g IV) to prevent torsades de pointes.
  • Pharmacokinetic modeling to estimate dialysis futility (removes <1% of dose) .

Q. How does this compound’s incompatibility with common adjuvants affect co-administration studies?

this compound precipitates with ketorolac tromethamine or dimenhydrinate in Y-site mixing tests . Incompatibility studies require:

  • Turbidity measurements via UV-Vis spectrophotometry (600 nm).
  • pH adjustment trials (3.0–7.4) to identify stable ranges.

Q. Which analytical techniques validate this compound’s formulation stability and impurity profiles?

  • HPTLC : Quantifies degradation products (Rf = 0.42) using silica gel 60F254 plates and methanol-ammonia mobile phases .
  • SEM/FT-IR : Confirms film homogeneity in transdermal patches and detects polymer-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.